1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid
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Description
1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C15H26N2O3 and its molecular weight is 282.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Piperazine Derivatives : Research by Veerman et al. (2003) focused on synthesizing piperazine derivatives from alpha-amino acids. This study is relevant as it involves piperazine, a core component of the compound (Veerman et al., 2003).
Crystal Structure Analysis : Jin Shen et al. (2012) conducted an analysis of the crystal structure of a compound related to piperazine. Their work contributes to understanding the structural aspects of similar compounds (Jin Shen et al., 2012).
Polyamide Synthesis : Hattori and Kinoshita (1979) synthesized polyamides using compounds related to piperazine. This research is significant for understanding the applications of such compounds in polymer chemistry (Hattori & Kinoshita, 1979).
Antibacterial Agents Synthesis : Matsumoto and Minami (1975) explored the synthesis of antibacterial agents using piperazine derivatives. This study is pertinent for its potential medical applications (Matsumoto & Minami, 1975).
Development of Bacterial Biofilm Inhibitors : Mekky and Sanad (2020) synthesized compounds involving piperazine to study their antibacterial and biofilm inhibition activities. This research provides insights into the use of piperazine derivatives in combating bacterial infections (Mekky & Sanad, 2020).
Quinolone Derivatives Synthesis : Patel, Patel, and Chauhan (2007) worked on synthesizing amide derivatives of quinolone, involving piperazine structures. This study adds to the knowledge of creating pharmacologically relevant molecules (Patel, Patel, & Chauhan, 2007).
Radioactive Labelling of Compounds : Satomi, Kawashima, and Awata (1988) synthesized a cerebral vasodilator labeled with carbon-14, highlighting the use of piperazine derivatives in radiochemical studies (Satomi, Kawashima, & Awata, 1988).
Properties
IUPAC Name |
1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2)11(5-6-15(14,3)13(19)20)12(18)17-9-7-16(4)8-10-17/h11H,5-10H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRVVEBDWNLVHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCN(CC2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329489 |
Source
|
Record name | 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801928 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94372-90-4 |
Source
|
Record name | 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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